REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[NH2:6][C:7]1[CH:12]=[C:11](O)[N:10]=[C:9]([NH:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=2)[N:8]=1.C(=O)([O-])[O-].[K+].[K+]>O>[NH2:6][C:7]1[CH:12]=[C:11]([Cl:3])[N:10]=[C:9]([NH:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=2)[N:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1)O)NC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
97 (± 3) °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
and maintained at same temperature for 7 hrs
|
Duration
|
7 h
|
Type
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DISTILLATION
|
Details
|
was distilled off under vacuum at 83±2° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 30±5° C
|
Type
|
ADDITION
|
Details
|
In a clean RB flask were added 1000 g of ice and 1000 mL of water and such
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Type
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ADDITION
|
Details
|
was slowly added the
|
Type
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CUSTOM
|
Details
|
above obtained
|
Type
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CUSTOM
|
Details
|
reaction mass
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the obtained solid was washed with 600 ml of water and suck
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The wet solid was charged into a RB flask at 27±3° C. to which
|
Type
|
ADDITION
|
Details
|
was added 600 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The obtained solid was washed with water and suck
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
3000 ml of ethyl acetate was charged into a RB flask
|
Type
|
ADDITION
|
Details
|
to this was added the obtained solid
|
Type
|
TEMPERATURE
|
Details
|
heated to 43±3° C
|
Type
|
STIRRING
|
Details
|
The reaction mass was stirred for 20 mins
|
Duration
|
20 min
|
Type
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FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate and filtrate (1)
|
Type
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CUSTOM
|
Details
|
collected at 27±3° C
|
Type
|
ADDITION
|
Details
|
was added 1500 ml of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
heated to 43±3° C.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
the hot reaction mass filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate (2) collected
|
Type
|
DISTILLATION
|
Details
|
distilled off solvent at 47±3° C
|
Type
|
ADDITION
|
Details
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To the residue was added 900 ml of heptane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 27±3° C.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
CUSTOM
|
Details
|
suck dried
|
Type
|
WASH
|
Details
|
the solid was washed with heptane
|
Type
|
CUSTOM
|
Details
|
The obtained solid was dried under vacuum
|
Type
|
ADDITION
|
Details
|
To the obtained 190 g of crude was added 380 ml of dimethyl formamide and 20.4 ml of 1,8-diazabicycloundec-7-ene
|
Type
|
STIRRING
|
Details
|
under stirring at 27±3° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass heated to 47±3° C
|
Type
|
ADDITION
|
Details
|
To the obtained clear solution was added 760 ml of water
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with 760 mL of water twice
|
Type
|
CUSTOM
|
Details
|
suck dried
|
Type
|
WASH
|
Details
|
The solid was washed with 48 ml of chilled methanol
|
Type
|
CUSTOM
|
Details
|
the solid suck dried
|
Type
|
CUSTOM
|
Details
|
The obtained solid was further dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=C1)Cl)NC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |